Kinase Inhibition Potency: 4-Fluoro vs. 4-Chloro Analog in RET Biochemical Assay
In a biochemical RET kinase inhibition assay, 4-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide exhibited an IC50 of 0.85 μM, whereas the direct 4-chloro analog (4-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide, CAS 2034547-01-6) showed an IC50 of 3.2 μM under identical conditions, representing a 3.8-fold potency advantage for the 4-fluoro derivative [1]. The 4-bromo analog (CAS 2034548-00-8) was essentially inactive (IC50 > 10 μM).
| Evidence Dimension | RET kinase inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 0.85 μM |
| Comparator Or Baseline | 4-Chloro analog: IC50 = 3.2 μM; 4-Bromo analog: IC50 > 10 μM |
| Quantified Difference | 3.8-fold more potent vs. 4-Cl; >11.8-fold more potent vs. 4-Br |
| Conditions | Biochemical RET kinase assay, ATP concentration = 10 μM, 1 h incubation, TR-FRET detection |
Why This Matters
The 4-fluoro substituent provides superior RET inhibitory potency compared to larger halogens, likely due to optimal fit within the hydrophobic back pocket; this directly impacts the compound's utility in RET-driven cancer models.
- [1] Array BioPharma Inc. (2018). Substituted pyrazolo[1,5-a]pyridine compounds as RET kinase inhibitors. US Patent US20180133200A1, Example 42 and Comparative Example 17. View Source
